5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20466856
Molecular Formula: C11H9ClN2O2
Molecular Weight: 236.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2O2 |
|---|---|
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H9ClN2O2/c1-14-10(9(6-13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | JUUZEJNVNQJLBO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)O)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s systematic IUPAC name, 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, unambiguously defines its structure:
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A pyrazole ring (C₃H₃N₂) serves as the core scaffold.
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A methyl group (-CH₃) occupies the nitrogen at the 1-position.
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A carboxylic acid (-COOH) is attached to the 4-position carbon.
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A 4-chlorophenyl group (C₆H₄Cl) substitutes the 5-position carbon .
The molecular formula is C₁₁H₉ClN₂O₂, with a molar mass of 236.655 g/mol . The SMILES notation (CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O) provides a simplified topological representation .
Crystallographic and Spectroscopic Data
While single-crystal X-ray data remain unpublished, predicted physicochemical properties include:
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Melting Point: Analogous pyrazole-4-carboxylic acids (e.g., 5-methyl-1-phenyl derivatives) exhibit melting points of 166–170°C , suggesting similar thermal stability.
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Boiling Point: Estimated at 382.9±22.0°C for related structures .
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Solubility: Demonstrates solubility in chloroform, aligning with hydrophobic aryl and pyrazole components .
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Acidity: The carboxylic acid group confers a predicted pKa of 3.38±0.25 , typical for aromatic carboxylic acids.
Synthesis and Industrial Production
Cyclocondensation Approach
A general strategy involves:
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Hydrazine Formation: Reacting 4-chlorophenylhydrazine with β-keto esters or diketones.
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Cyclization: Acid- or base-catalyzed ring closure to form the pyrazole core.
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Functionalization: Subsequent oxidation or hydrolysis to introduce the carboxylic acid group .
Patent-Derived Innovations
Recent patents describe advanced methods for structurally similar compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :
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Step 1: Carbometalation of difluorochloromethane with methyl hydrazine and CO under Pd catalysis.
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Step 2: Halogenation of intermediates using N-bromosuccinimide.
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Step 3: Cyclization with propiolic acid under basic conditions .
While optimized for difluoromethyl analogs, this three-step sequence could theoretically adapt to 4-chlorophenyl variants by substituting aryl halides.
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .
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Catalyst Efficiency: Palladium-based catalysts (e.g., Pd(OAc)₂) require careful recycling to minimize costs .
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Byproduct Management: Halogenation steps generate stoichiometric HX, necessitating neutralization systems .
Physicochemical and Spectroscopic Properties
Comparative Analysis with Analogues
Stability and Reactivity
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Thermal Stability: Decomposition above 250°C inferred from pyrolytic behavior of carboxylated pyrazoles .
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Photoreactivity: The 4-chlorophenyl group may sensitize the compound to UV-induced dechlorination, necessitating amber glass storage .
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Hydrolytic Sensitivity: The carboxylic acid moiety remains stable under neutral conditions but undergoes decarboxylation at pH <2 or >10 .
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